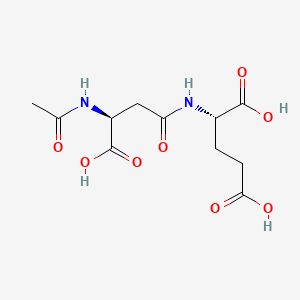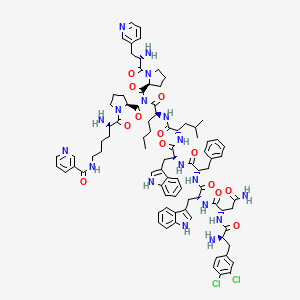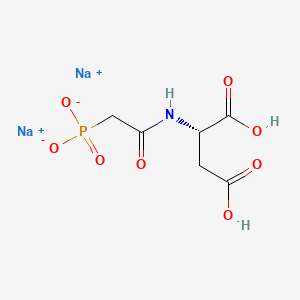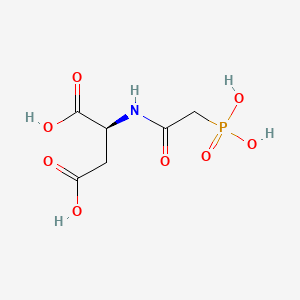
UAMC 00039 dihidrocloruro
Descripción general
Descripción
UAMC 00039 dihidrocloruro es un potente inhibidor reversible y competitivo de la dipeptidil peptidasa II. Tiene un valor de IC50 de 0,48 nanomolar, lo que indica su alta eficacia en la inhibición de esta enzima . Este compuesto se utiliza principalmente en investigación científica para estudiar la función y las posibles aplicaciones terapéuticas de la dipeptidil peptidasa II.
Aplicaciones Científicas De Investigación
UAMC 00039 dihidrocloruro se utiliza ampliamente en investigación científica debido a sus potentes efectos inhibitorios sobre la dipeptidil peptidasa II. Se utiliza para estudiar la función de la enzima y su potencial como objetivo terapéutico en diversas enfermedades. En estudios de cultivo celular, this compound ha demostrado una alta selectividad y estabilidad, lo que lo convierte en una herramienta valiosa para investigar el papel de la dipeptidil peptidasa II en los procesos celulares .
Los estudios in vivo han demostrado que this compound puede inhibir la actividad de la dipeptidil peptidasa II en los órganos periféricos sin causar toxicidad significativa. Esto lo convierte en un candidato prometedor para futuras investigaciones sobre su potencial terapéutico .
Mecanismo De Acción
UAMC 00039 dihidrocloruro ejerce sus efectos uniéndose al sitio activo de la dipeptidil peptidasa II, inhibiendo así su actividad enzimática. Esta inhibición es reversible y competitiva, lo que significa que el compuesto compite con el sustrato natural de la enzima por la unión al sitio activo . Los objetivos moleculares y las vías implicadas incluyen la supresión de la apoptosis en los linfocitos en reposo, que se ve interrumpida por la inhibición de la dipeptidil peptidasa II .
Análisis Bioquímico
Biochemical Properties
UAMC 00039 dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme dipeptidyl peptidase II . This interaction is competitive, meaning that UAMC 00039 dihydrochloride competes with the substrate for binding to the active site of the enzyme .
Cellular Effects
UAMC 00039 dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of dipeptidyl peptidase II, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of UAMC 00039 dihydrochloride involves binding interactions with the enzyme dipeptidyl peptidase II, leading to its inhibition . This inhibition can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of UAMC 00039 dihydrochloride have been observed to be stable over time . It does not degrade significantly and has shown long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of UAMC 00039 dihydrochloride vary with different dosages in animal models . At high doses, it may exhibit toxic or adverse effects .
Metabolic Pathways
UAMC 00039 dihydrochloride is involved in the metabolic pathway of dipeptidyl peptidase II . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
UAMC 00039 dihydrochloride is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de UAMC 00039 dihidrocloruro implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales específicos. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. generalmente implica el uso de disolventes orgánicos, catalizadores y ambientes de reacción controlados para garantizar una alta pureza y rendimiento .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. Esto implica el uso de equipos y procesos de grado industrial para garantizar la calidad y la cantidad consistentes. El compuesto se produce típicamente en forma sólida y se puede disolver en dimetilsulfóxido para fines de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones: UAMC 00039 dihidrocloruro se somete principalmente a reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en reacciones que involucran this compound incluyen disolventes orgánicos como el dimetilsulfóxido, catalizadores y otros compuestos orgánicos que facilitan las transformaciones químicas deseadas. Las reacciones se llevan a cabo típicamente a temperaturas y presiones controladas para garantizar resultados óptimos .
Productos principales: Los productos principales formados a partir de reacciones que involucran this compound dependen de los reactivos y condiciones específicos utilizados. el enfoque principal a menudo se centra en mantener la integridad de la función inhibitoria de la dipeptidil peptidasa II mientras se introducen nuevos grupos funcionales o se modifican los existentes .
Comparación Con Compuestos Similares
Compuestos similares:
- Inhibidores de la dipeptidil peptidasa IV
- Inhibidores de la dipeptidil peptidasa VIII
- Inhibidores de la dipeptidil peptidasa IX
Singularidad: UAMC 00039 dihidrocloruro es único debido a su alta selectividad y potencia para la dipeptidil peptidasa II en comparación con otras dipeptidil peptidasas. Tiene un valor de IC50 de 0,48 nanomolar para la dipeptidil peptidasa II, mientras que sus valores de IC50 para la dipeptidil peptidasa IV, la dipeptidil peptidasa VIII y la dipeptidil peptidasa IX son significativamente más altos, lo que indica una menor eficacia . Esta alta selectividad hace que this compound sea una herramienta valiosa para estudiar específicamente la dipeptidil peptidasa II sin afectar otras enzimas similares.
Propiedades
IUPAC Name |
(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O.2ClH/c17-14-6-4-13(5-7-14)12-19-9-8-15(18)16(21)20-10-2-1-3-11-20;;/h4-7,15,19H,1-3,8-12,18H2;2*1H/t15-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXMOQGMIWZNPR-CKUXDGONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H](CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[(3R)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone chloride](/img/structure/B1681993.png)

